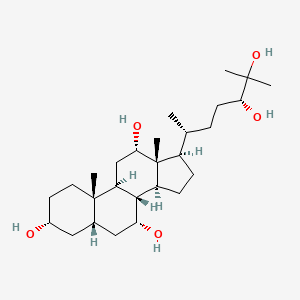
2,2,12,12-Tetramethylcyclododecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,12,12-Tetramethylcyclododecan-1-one is an organic compound with the molecular formula C16H30O It is a cyclic ketone with a twelve-membered ring structure, characterized by the presence of four methyl groups at the 2 and 12 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,12,12-Tetramethylcyclododecan-1-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a dodecane derivative, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the twelve-membered ring.
Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure and high-temperature conditions to ensure efficient cyclization. Catalysts such as Lewis acids or transition metal complexes are often employed to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,12,12-Tetramethylcyclododecan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or esters.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2,12,12-Tetramethylcyclododecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,12,12-Tetramethylcyclododecan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Cyclododecanone: A twelve-membered ring ketone without the methyl substitutions.
2,2,6,6-Tetramethylcyclohexanone: A six-membered ring ketone with similar methyl substitutions.
Uniqueness: 2,2,12,12-Tetramethylcyclododecan-1-one is unique due to its larger ring size and specific methyl group positioning, which confer distinct chemical and physical properties compared to smaller ring ketones or those without methyl substitutions.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.
Propiedades
Número CAS |
60010-87-9 |
|---|---|
Fórmula molecular |
C16H30O |
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
2,2,12,12-tetramethylcyclododecan-1-one |
InChI |
InChI=1S/C16H30O/c1-15(2)12-10-8-6-5-7-9-11-13-16(3,4)14(15)17/h5-13H2,1-4H3 |
Clave InChI |
AFBVZFZDJLSSIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCCCCCCC(C1=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


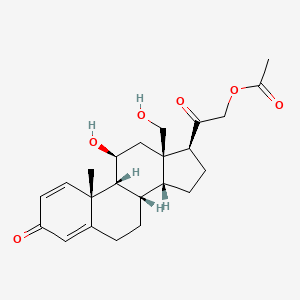
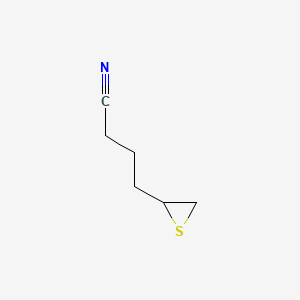
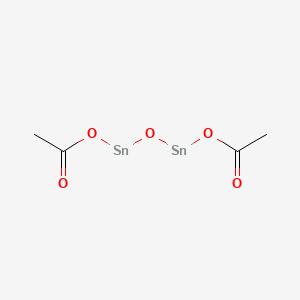
![12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol](/img/structure/B14613361.png)

![2-[(1H-Inden-3-yl)sulfanyl]naphthalene](/img/structure/B14613373.png)
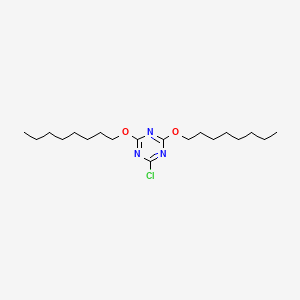
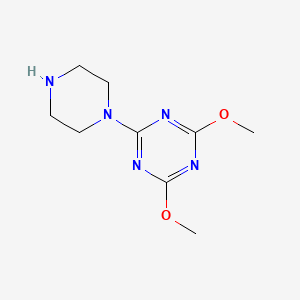
![1,1'-[(2S)-2-Methoxycyclopropane-1,1-diyl]dibenzene](/img/structure/B14613382.png)
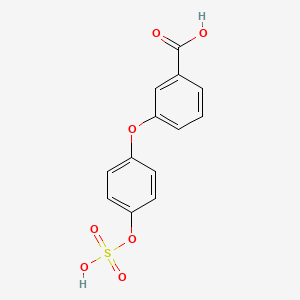
![5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14613406.png)
![3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14613414.png)

